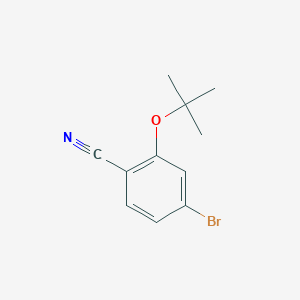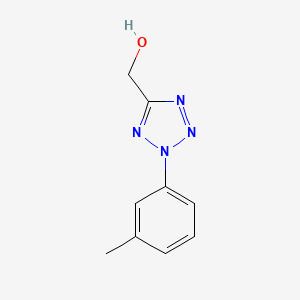
6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C₁₃H₉ClN₂O and a molecular weight of 244.68 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination . One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of benzimidazole.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its use as an anticancer and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one
- 1-phenyl-6-chloro-2,3-dihydro-benzimidazol-2-one
- 5-chloro-2-phenylindazolin-3-one
- 3-phenyl-5-chloro-benzimidazolin-2-one
Uniqueness
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activities compared to other similar compounds .
Propiedades
Número CAS |
54986-47-9 |
|---|---|
Fórmula molecular |
C13H9ClN2O |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
5-chloro-3-phenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-7-11-12(8-9)16(13(17)15-11)10-4-2-1-3-5-10/h1-8H,(H,15,17) |
Clave InChI |
UCBSMOSFCAQPAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Phenylphenyl)methyl]piperazine](/img/structure/B8742094.png)

![N-[2-(Chloroacetyl)-5-isopropylphenyl]acetamide](/img/structure/B8742109.png)
![Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester](/img/structure/B8742128.png)



![8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid](/img/structure/B8742163.png)
![2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8742179.png)




